N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide
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Overview
Description
N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide is an organic compound characterized by the presence of a phenyldiazenyl group attached to a phenyl ring, which is further connected to an acetamide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide typically involves the diazotization of aniline derivatives followed by coupling with acetamide. The reaction conditions often include the use of acidic or basic catalysts to facilitate the diazotization process. For instance, aniline can be treated with nitrous acid to form a diazonium salt, which is then coupled with acetamide under controlled pH conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition, DNA binding, and disruption of cellular processes .
Comparison with Similar Compounds
N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide can be compared with other similar compounds, such as:
N-Phenylacetamide: Lacks the azo group, resulting in different chemical and biological properties.
N-(4-Dimethylaminophenyl)acetamide: Contains a dimethylamino group, which alters its reactivity and applications.
N-(4-Bromophenyl)acetamide:
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and the resulting properties and applications.
Properties
CAS No. |
25186-45-2 |
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Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-(3-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C14H13N3O/c1-11(18)15-13-8-5-9-14(10-13)17-16-12-6-3-2-4-7-12/h2-10H,1H3,(H,15,18) |
InChI Key |
RSXZTAVEWMLATR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
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